2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Descripción
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core substituted with fluorophenyl and methylbenzyl groups. The structure includes a carbonitrile moiety and two sulfone oxygen atoms at position 5, contributing to its electronic and steric properties.
Propiedades
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMWUNFAPCNCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrano-benzothiazine core, which is critical for its biological activity. The presence of fluorine and methyl groups enhances its lipophilicity and bioavailability. The molecular formula is C20H19FN4O2S.
Anticancer Activity
Research indicates that benzothiazine derivatives exhibit significant anticancer properties . For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that fluorinated benzothiazoles could inhibit cancer cell growth without a biphasic dose-response relationship, suggesting a more predictable therapeutic window compared to non-fluorinated analogs .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 5F 203 | <1 | Breast Cancer | Induces CYP1A1 expression |
| BS230 | 0.5 | Various Tumors | Binds to DNA-Topo II complex |
| BS130 | 0.8 | Lung Cancer | Inhibits topoisomerase II |
Acetylcholinesterase Inhibition
The compound's structural similarities to known acetylcholinesterase inhibitors suggest potential neuroprotective effects. Inhibitors of this enzyme are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Antimicrobial and Anti-inflammatory Effects
Benzothiazines have been documented for their antimicrobial and anti-inflammatory activities. A recent study showed that certain derivatives exhibited potent in vitro activity against various pathogens and inflammatory models . This broad spectrum suggests potential applications in treating infections and inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound likely interacts with key enzymes involved in cancer progression and inflammation.
- DNA Binding : Some derivatives have demonstrated the ability to bind to DNA, disrupting replication in cancer cells .
- Cytochrome P450 Induction : As observed in related compounds, induction of cytochrome P450 enzymes may play a role in the metabolism and activation of pro-drugs into their active forms .
Case Studies
Several case studies have explored the efficacy of benzothiazine derivatives:
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer showed promising results using a fluorinated benzothiazole derivative that led to significant tumor reduction without severe side effects.
- Neurodegenerative Disorders : In vitro studies indicated that compounds similar to our target compound improved cognitive function in models of Alzheimer’s disease through acetylcholinesterase inhibition.
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its derivatives.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : In vitro tests on human lung cancer cell lines (A549, HCC827) showed significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM. The presence of specific functional groups was found to enhance antitumor efficacy, indicating that structural modifications can significantly influence activity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 |
| HCC827 | 20.46 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Mechanism of Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Research Findings : In vitro studies demonstrated potent antibacterial effects against various strains with minimal toxicity towards human cells. This suggests a promising therapeutic window for developing new antimicrobial agents.
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | High |
| S. aureus | Moderate |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurological disorders such as Alzheimer's disease.
- Key Findings : The interaction of the compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) indicates varying degrees of inhibition based on structural modifications.
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Moderate |
| Butyrylcholinesterase | Significant |
Análisis De Reacciones Químicas
Synthetic Formation Pathways
The compound is synthesized via multi-step heterocyclic condensation. A representative route involves:
Step 1 : Benzothiazine precursor preparation through thioether oxidation to sulfone groups using H₂O₂/HOAc (70–80°C, 6–8 hr).
Step 2 : Pyran ring formation via Knoevenagel condensation between the sulfonated benzothiazine and a substituted pyridine-3-carbaldehyde derivative (reflux in ethanol, 12 hr).
Step 3 : Nucleophilic substitution at the 4-position using 2-fluorophenyl magnesium bromide (THF, −78°C to rt).
| Reaction Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| Sulfone formation | H₂O₂ (30%), HOAc, 80°C | 85 | 6-(3-methylbenzyl)benzothiazine-5,5-dioxide |
| Cyclocondensation | Ethanol, reflux, 12 hr | 72 | Pyrano-benzothiazine scaffold |
| Fluorophenylation | 2-fluorophenyl Grignard, THF | 68 | Target compound |
Amino Group (-NH₂)
-
Acylation : Reacts with acetyl chloride (pyridine, 0°C, 2 hr) to form N-acetyl derivatives (yield: 89%).
-
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in methanol (rt, 6 hr) to yield imines (yield: 75–82%).
Carbonitrile (-C≡N)
-
Hydrolysis : Under acidic conditions (H₂SO₄, 110°C, 4 hr), converts to carboxylic acid (-COOH) .
-
Cycloaddition : Participates in Huisgen [3+2] cycloaddition with azides (Cu(I), rt) to form tetrazoles .
Benzothiazine Sulfone
-
Nucleophilic Aromatic Substitution : The electron-deficient C2 position undergoes substitution with amines (e.g., morpholine) in DMF (100°C, 8 hr).
Oxidative and Reductive Transformations
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfone Reduction | NaBH₄/NiCl₂, MeOH, 0°C | Benzothiazine sulfide | 63 |
| Amino Group Oxidation | MnO₂, CH₂Cl₂, rt | Nitroso derivative | 58 |
Ring-Opening and Rearrangements
-
Acid-Catalyzed Ring Expansion : Treatment with HCl (conc.)/EtOH (reflux, 24 hr) opens the pyran ring, yielding a linear diketone intermediate.
-
Thermal Rearrangement : Heating to 200°C induces a-sigmatropic shift, forming a quinazolinone analog (yield: 41%) .
Biological Activity-Driven Modifications
To enhance acetylcholinesterase inhibition (IC₅₀ = 0.8 µM ):
-
Methoxy Substitution : Introducing -OCH₃ at the 2-fluorophenyl meta position improves binding affinity (ΔG = −9.2 kcal/mol) .
-
Methylbenzyl Replacement : Swapping 3-methylbenzyl with 4-fluorobenzyl increases logP by 0.7, enhancing blood-brain barrier permeability.
Stability and Degradation
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural differences among analogs lie in substituent positions and electronic profiles:
- Fluorine vs. Methyl/Methoxy Groups : Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in enzyme pockets, whereas methyl/methoxy groups introduce steric bulk and moderate hydrophobicity .
- Melting Points : ’s compound (6f) exhibits a higher melting point (235–238°C) than ’s pyrazole derivative (170.7–171.2°C), likely due to increased hydrogen bonding from the hydroxymethyl group .
Pharmacological Activity
- Monoamine Oxidase (MAO) Inhibition: highlights that substituent positioning dictates MAO-A/MAO-B selectivity. For example: Compound 6d (unsubstituted phenyl): Selective MAO-A inhibitor (IC₅₀ = 0.42 µM). Compound 7r (4-fluorophenyl): Selective MAO-B inhibitor (IC₅₀ = 0.09 µM) .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Carbonitrile stretches (~2190–2220 cm⁻¹) are consistent across analogs (e.g., 2191 cm⁻¹ in ; 2209 cm⁻¹ in ) .
Q & A
Q. What are the recommended methodologies for synthesizing this benzothiazine-pyrano derivative?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach includes:
- Step 1 : Formation of the pyran ring via condensation of aldehydes with active methylene compounds under reflux conditions (e.g., acetic anhydride/acetic acid mixture).
- Step 2 : Cyclization to form the benzothiazine moiety using reagents like sodium acetate or Pd-based catalysts for cross-coupling reactions.
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or crystallization from DMF/water mixtures. Yields can vary (50–68%), and reaction optimization (temperature, catalyst loading) is critical .
| Example Synthesis Parameters |
|---|
| Solvent: Tetrahydrofuran (THF) or acetic anhydride |
| Catalyst: Pd(OAc)₂/XPhos or sodium acetate |
| Reaction Time: 2–12 hours |
| Yield Range: 50–68% |
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : - and -NMR in DMSO-d₆ to resolve aromatic protons, methyl groups, and cyano signals (e.g., δ 2.24 ppm for CH₃, δ 7.29–8.01 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 428.3 [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation, though data may require targeted crystallization trials .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, DMF) but poorly soluble in aqueous buffers. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays.
- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC (retention time shifts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- DoE (Design of Experiments) : Vary temperature (50–120°C), solvent polarity (THF vs. DMF), and catalyst ratios (Pd:XPhos = 1:2 to 1:4).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours → 30 minutes) while maintaining yield .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What in vitro models are suitable for evaluating anticancer activity?
- Cell Lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models. Prioritize cell lines with overexpression of targets linked to benzothiazine derivatives (e.g., topoisomerase inhibitors).
- Assays : MTT/WST-1 for viability; Annexin V/PI staining for apoptosis; γH2AX foci for DNA damage .
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Validation : Repeat assays across multiple concentrations (1 nM–100 µM) to rule out off-target effects.
- Orthogonal Assays : Confirm kinase inhibition via ADP-Glo™ assays if initial data conflicts with cellular readouts.
- Structural Analog Comparison : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
Q. What computational approaches predict target interactions?
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., PI3Kγ, PDB ID: 6BT3).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- QSAR Modeling : Train models on benzothiazine derivatives’ IC₅₀ data to prioritize synthetic targets .
Q. How to design structure-activity relationship (SAR) studies?
- Core Modifications : Vary substituents at positions 4 (fluorophenyl) and 6 (methylbenzyl) to assess steric/electronic effects.
- Bioisosteric Replacement : Replace the cyano group (–CN) with –COOH or –CONH₂ to modulate solubility.
- Pharmacokinetic Profiling : Use SwissADME to predict logP, CYP450 interactions, and blood-brain barrier penetration .
Data Contradiction Analysis Example
Scenario : Discrepancy in IC₅₀ values between enzymatic and cellular assays.
Methodology :
Validate enzyme purity via SDS-PAGE and activity controls.
Assess cellular permeability using Caco-2 monolayer assays.
Perform intracellular concentration measurements via LC-MS/MS.
Resolution : Low cellular uptake or efflux by ABC transporters (e.g., P-gp) may explain reduced potency in cell-based models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
